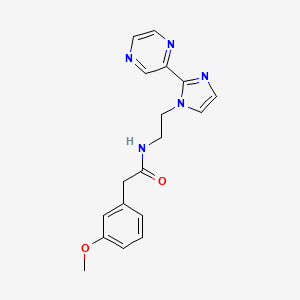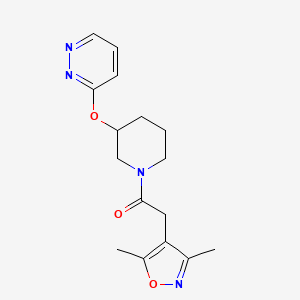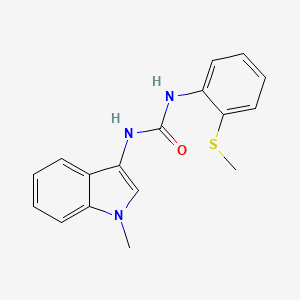
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound . This ring is attached to a pyridine ring, another type of heterocycle, which is substituted with two methyl groups and a carbonitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the introduction of the methyl and carbonitrile groups. The 1,2,4-triazole ring could then be formed and attached to the pyridine ring in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and pyridine rings, along with the attached methyl and carbonitrile groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The 1,2,4-triazole and pyridine rings could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the 1,2,4-triazole and pyridine rings could influence its solubility, boiling point, and melting point .科学的研究の応用
Chemical Synthesis and Derivative Formation
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile and its derivatives are primarily used in chemical synthesis. A study by Yassin (2009) details the synthesis of various derivatives, highlighting the compound's versatility in creating pyrazolo, isoxazolo, and pyridoquinazoline derivatives. This compound serves as a foundation for synthesizing diverse chemical structures, indicating its significance in organic chemistry and heterocyclic compound synthesis (Yassin, 2009).
Enzyme Inhibition and Biological Activity
Matsumoto et al. (2011) discussed a derivative, FYX-051, which is a potent inhibitor of bovine milk xanthine oxidoreductase. This study demonstrates the compound's potential in developing enzyme inhibitors, which can have implications in therapeutic research and drug development (Matsumoto et al., 2011).
Antibacterial Properties
In 2013, Bogdanowicz et al. explored the antibacterial activity of novel cyanopyridine derivatives, including compounds synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds displayed significant antibacterial properties, indicating the potential of this chemical structure in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Catalysis and Synthesis Methods
Rahmani et al. (2018) reported an efficient synthesis method involving triazine diphosphonium hydrogen sulfate ionic liquid and microwave irradiation. This study underscores the compound's role in catalysis, providing insights into novel synthesis methods for pyridine derivatives (Rahmani et al., 2018).
将来の方向性
特性
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5/c1-6-3-7(2)14-9(8(6)4-12)16-5-13-10(11)15-16/h3,5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVDNLCMSAYOOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2C=NC(=N2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride](/img/structure/B2366956.png)
![2-(methyl{4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2366958.png)
![2-(2-Azaspiro[3.3]heptan-6-yl)acetic acid;hydrochloride](/img/structure/B2366959.png)
![N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2366961.png)

![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2366965.png)